molecular formula C7H15ClN2O3 B13319031 Methyl 2-(2-aminopropanamido)propanoate hydrochloride

Methyl 2-(2-aminopropanamido)propanoate hydrochloride

Cat. No.: B13319031
M. Wt: 210.66 g/mol
InChI Key: WVSVBOMWSCRPGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of methyl 2-bromo-2-methylpropanoate with 2-aminopropanamide under specific conditions to yield the desired product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and high yield .

Chemical Reactions Analysis

Methyl 2-(2-aminopropanamido)propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-aminopropanamido)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the development of drugs targeting specific diseases, including cancer and neurological disorders.

    Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or proteins, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(2-aminopropanamido)propanoate hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-(2-aminopropanamido)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is derived from the reaction of methyl esters with specific amines. The synthesis typically involves a multi-step process that may include the formation of amides and the introduction of functional groups to enhance biological activity. Understanding its chemical structure is crucial for elucidating its mechanism of action and potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antiproliferative effects against cancer cells. Notably, compounds similar to this have shown selective inhibition of cancer cell lines while sparing non-cancerous cells, indicating a targeted mechanism of action.

Antiproliferative Activity

Recent studies have reported that derivatives of methyl 2-(2-aminopropanamido)propanoate exhibit significant antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, suggesting potent inhibitory action on cancerous cells while showing minimal effects on normal HEK-293 cells .

CompoundIC50 (mg/mL)Cell Line
Compound 7a0.12HCT-116
Compound 7g0.12HCT-116
Compound 7d0.81HCT-116

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve interaction with heat shock proteins (HSPs), particularly TRAP1 and HSP90. Molecular docking studies suggest that these interactions may lead to the inhibition of critical signaling pathways involved in cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that treatment with methyl derivatives resulted in significant nuclear disintegration in treated cancer cells, as observed through DAPI staining techniques. This indicates that these compounds may induce apoptosis in cancer cells .
  • Selectivity Studies : Further investigations into the selectivity of these compounds revealed that they preferentially inhibit cancerous cells over healthy ones, making them promising candidates for selective cancer therapies .

Properties

IUPAC Name

methyl 2-(2-aminopropanoylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVBOMWSCRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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